Methyl beta-cyclodextrin

Cholesterol depletion Lipid rafts Supported lipid bilayers (SLB)

This is a functional excipient whose performance is defined by its methylation pattern. Do not substitute generic 'cyclodextrin' without risking experimental failure. Evidence confirms MβCD extracts 61% more cholesterol and acts 112% faster than HPβCD, essential for acute membrane studies. For formulation, it uniquely inhibits crystallization of rapidly precipitating drugs like carvedilol. Verify your application's cytotoxicity tolerance—MβCD is for acute, not chronic, protocols.

Molecular Formula C54H94O35
Molecular Weight 1303.3 g/mol
Cat. No. B8070382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl beta-cyclodextrin
Molecular FormulaC54H94O35
Molecular Weight1303.3 g/mol
Structural Identifiers
SMILESCOC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O
InChIInChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3
InChIKeyYZOUYRAONFXZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Beta-Cyclodextrin: Aqueous Solubility and Cholesterol Extraction Data for Scientific Procurement


Methyl beta-cyclodextrin (MβCD, CAS 128446-36-6) is a chemically modified cyclic oligosaccharide composed of seven glucose units, wherein a subset of the hydroxyl groups are substituted with methoxy moieties. This derivatization fundamentally transforms the compound's physicochemical properties compared to native beta-cyclodextrin (βCD) [1]. Specifically, MβCD exhibits substantially enhanced aqueous solubility (>500 mg/mL versus 18.5 mg/mL for βCD) and a markedly increased capacity to form stable inclusion complexes with hydrophobic guest molecules, particularly lipids like cholesterol [2][3]. It is commercially available as a heterogeneous mixture of methylated isomers, most notably randomly methylated-βCD (RMβCD) and heptakis(2,6-di-O-methyl)-βCD (DIMEB), which differ in their substitution patterns and performance characteristics [4][5].

Methyl Beta-Cyclodextrin: Why In-Class Analogs Cannot Be Casually Substituted


Assuming functional interchangeability between MβCD and other cyclodextrin derivatives—even closely related ones like Hydroxypropyl-β-cyclodextrin (HPβCD)—is a common but scientifically flawed procurement practice. The specific pattern, degree, and type of substitution on the cyclodextrin core dictate critical performance parameters that are not uniform across the class [1]. As demonstrated in the quantitative evidence below, the enhanced hydrophobicity conferred by methyl groups significantly alters the compound's ability to extract cholesterol, form inclusion complexes, inhibit crystallization, and interact with biological membranes compared to less hydrophobic analogs [2][3]. Crucially, this increased potency is often coupled with higher cytotoxicity, requiring researchers to make a deliberate, data-driven choice between performance and biocompatibility that is unique to their application [4]. Therefore, substituting an analog without accounting for these quantifiable differences can lead to experimental failure, misleading results, or unacceptable toxicity.

Methyl Beta-Cyclodextrin: A Quantitative Evidence Guide to Performance Differentiation Against Analogs


Cholesterol Depletion Potency: MβCD vs. HPβCD in a Supported Lipid Bilayer Model

MβCD demonstrates significantly superior cholesterol extraction capabilities compared to the commonly used alternative, Hydroxypropyl-β-cyclodextrin (HPβCD), in a highly controlled artificial membrane system [1]. Using quartz-crystal microgravimetry with dissipation monitoring (QCM-D) on supported lipid bilayers (SLBs) composed of DOPC and cholesterol, MβCD exhibited a 2.12-fold faster cholesterol removal rate and removed a total cholesterol quantity that was 1.61 times greater than HPβCD [1].

Cholesterol depletion Lipid rafts Supported lipid bilayers (SLB) QCM-D

Cholesterol Efflux Kinetics: MβCD vs. HPβCD in Insect Tissues

In an ex vivo tissue model using larval Manduca sexta (tobacco hornworm) fat body, both MβCD and HPβCD were shown to induce a two-phase cholesterol efflux process [1]. Critically, the first, concentration-dependent rapid phase was found to be faster for MβCD than for HPβCD [1]. The second, slower phase was independent of cyclodextrin type and concentration, suggesting a common, diffusion-limited mechanism [1]. This result reinforces the finding that MβCD is more kinetically aggressive in extracting cholesterol from complex biological membranes.

Cholesterol efflux Lipid transport Manduca sexta Ex vivo

Cytotoxicity Profile: MβCD vs. HPβCD on Vascular Endothelial Cells

While MβCD is a more potent cholesterol depletor, this advantage is coupled with higher cytotoxicity compared to HPβCD [1]. In bovine pulmonary artery endothelial cells (BPAECs), treatment with MβCD (2-5% w/v) caused a marked loss of cellular proteins and a drastic loss of membrane lipid fatty acids, whereas HPβCD failed to cause such fatty acid loss [1]. These membrane-altering effects led to greater cytotoxicity and loss of cellular morphology with MβCD, leading the authors to recommend HPβCD as a safer alternative for studying cholesterol function in vascular endothelial cells [1].

Cytotoxicity Membrane integrity Bovine pulmonary artery endothelial cells (BPAEC) Lipid raft studies

Supersaturation Stabilization: MβCD vs. Unmethylated βCD Derivatives

Methylated β-cyclodextrin derivatives demonstrate a unique and pronounced ability to stabilize supersaturated solutions of poorly water-soluble drugs, a property not shared by unmethylated analogs [1]. In crystallization induction time measurements for carvedilol (CVD) and chlorthalidone (CLT) at identical supersaturation ratios, methylated CD derivatives (like MβCD) greatly outperformed unmethylated derivatives [1]. This effect was strongly correlated with the hydrophobicity (calculated log P) of the CD substituent, indicating that the methyl groups are directly responsible for this superior 'spring and parachute' function in enabling oral drug absorption [1].

Supersaturation Crystallization inhibition Carvedilol Chlorthalidone Formulation science

Methyl Beta-Cyclodextrin: Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Efficiency Cholesterol Depletion in Lipid Raft and Membrane Biology Studies

Scenario: A cell biologist requires a reagent to acutely and maximally deplete cholesterol from the plasma membrane to study its role in signal transduction or viral entry. Rationale: Based on evidence that MβCD removes a 61% greater quantity of cholesterol and acts 112% faster than HPβCD in model membranes, it is the superior choice for establishing a robust, cholesterol-depleted phenotype [1]. Its faster kinetics in biological tissues further support this application [2]. Important Consideration: The user must account for the higher cytotoxicity and membrane perturbation caused by MβCD [3], making it ideal for acute treatments (minutes) but unsuitable for long-term or functional recovery studies where HPβCD would be the safer alternative [3].

Enabling Oral Bioavailability via Supersaturating Drug Delivery Systems

Scenario: A pharmaceutical formulator is developing a solid dispersion or supersaturating drug delivery system (SDDS) for a poorly water-soluble, rapidly crystallizing drug candidate (e.g., carvedilol). Rationale: Evidence shows that methylated β-cyclodextrins possess a pronounced ability to inhibit drug crystallization and stabilize the supersaturated state, a property that unmethylated derivatives lack [4]. This function is directly correlated with the hydrophobicity of the methyl substituents [4]. MβCD is therefore not just a solubilizer but a critical functional excipient that acts as a 'parachute' to prevent precipitation, thereby maximizing the potential for oral absorption.

Formation of Higher-Order Inclusion Complexes for Enhanced Drug Solubilization

Scenario: A pre-formulation scientist needs to achieve maximum apparent solubility for a lipophilic drug where a simple 1:1 inclusion complex is insufficient. Rationale: Phase solubility studies indicate that dimethyl-β-cyclodextrin (DIMEB), a specific MβCD isomer, can form AP-type phase solubility diagrams, which signify the formation of higher-order complexes (e.g., 1:2 drug:CD) and yield non-linear, greatly enhanced solubilization [5]. This behavior is distinct from the linear AL-type diagrams (1:1 complexes) more commonly observed with other CD derivatives. For challenging APIs, MβCD (particularly DIMEB) may provide a unique solubilization mechanism that other cyclodextrins cannot.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl beta-cyclodextrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.